molecular formula C16H13NO2S B7757858 (E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile

(E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B7757858
M. Wt: 283.3 g/mol
InChI Key: CCSAJWJWMASNTA-LFIBNONCSA-N
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Description

(E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and a 3-methylphenyl group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Nitrile formation: The nitrile group can be introduced through a reaction involving a suitable precursor, such as an aldehyde or ketone, with a cyanide source.

    Coupling reaction: The final step involves coupling the benzenesulfonyl chloride with the nitrile precursor in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile can be compared with similar compounds such as:

    (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile: Lacks the methyl group on the phenyl ring.

    (E)-2-(benzenesulfonyl)-3-(4-methylphenyl)prop-2-enenitrile: Has the methyl group in a different position on the phenyl ring.

Uniqueness: The presence of the 3-methyl group on the phenyl ring in this compound can influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-13-6-5-7-14(10-13)11-16(12-17)20(18,19)15-8-3-2-4-9-15/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSAJWJWMASNTA-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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